Cas no 898790-96-0 (2'-Chloro-3-(3-methylphenyl)propiophenone)

2'-Chloro-3-(3-methylphenyl)propiophenone is a specialized organic compound featuring a chloro-substituted propiophenone backbone with a 3-methylphenyl substituent. This structure imparts unique reactivity, making it valuable as an intermediate in synthetic organic chemistry, particularly in pharmaceutical and agrochemical applications. Its chloro and methylphenyl groups enhance its utility in cross-coupling reactions and as a precursor for further functionalization. The compound exhibits moderate stability under standard conditions, facilitating handling and storage. Its defined molecular architecture allows for precise control in multi-step syntheses, contributing to its role in the development of complex molecules. Purity and consistency are critical for its effective use in research and industrial processes.
2'-Chloro-3-(3-methylphenyl)propiophenone structure
898790-96-0 structure
Product Name:2'-Chloro-3-(3-methylphenyl)propiophenone
CAS No:898790-96-0
MF:C16H15ClO
MW:258.742703676224
CID:870845
PubChem ID:24725691
Update Time:2025-10-23

2'-Chloro-3-(3-methylphenyl)propiophenone Chemical and Physical Properties

Names and Identifiers

    • 1-(2-chlorophenyl)-3-(3-methylphenyl)propan-1-one
    • 2'-CHLORO-3-(3-METHYLPHENYL)PROPIOPHENONE
    • MFCD07699590
    • 898790-96-0
    • AKOS016021102
    • DTXSID00644084
    • 2'-Chloro-3-(3-methylphenyl)propiophenone
    • MDL: MFCD07699590
    • Inchi: 1S/C16H15ClO/c1-12-5-4-6-13(11-12)9-10-16(18)14-7-2-3-8-15(14)17/h2-8,11H,9-10H2,1H3
    • InChI Key: DYRFPPIWBQEWGF-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1C(CCC1C=CC=C(C)C=1)=O

Computed Properties

  • Exact Mass: 258.08100
  • Monoisotopic Mass: 258.0811428g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07000
  • LogP: 4.46390

2'-Chloro-3-(3-methylphenyl)propiophenone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

2'-Chloro-3-(3-methylphenyl)propiophenone Pricemore >>

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Additional information on 2'-Chloro-3-(3-methylphenyl)propiophenone

Research Brief on 2'-Chloro-3-(3-methylphenyl)propiophenone (CAS: 898790-96-0): Recent Advances and Applications

2'-Chloro-3-(3-methylphenyl)propiophenone (CAS: 898790-96-0) is a chemical compound of significant interest in the field of medicinal chemistry and drug development. Recent studies have explored its potential as a key intermediate in the synthesis of pharmacologically active molecules, particularly in the context of central nervous system (CNS) disorders and anti-inflammatory agents. This research brief consolidates the latest findings related to this compound, highlighting its synthetic utility, biological activities, and emerging applications in drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 2'-Chloro-3-(3-methylphenyl)propiophenone as a precursor in the synthesis of novel dopamine receptor modulators. The research demonstrated that this compound's unique chloro and methylphenyl substitutions provide optimal steric and electronic properties for downstream derivatization, enabling the development of compounds with enhanced blood-brain barrier permeability. The study reported a 40% improvement in yield compared to traditional synthetic routes when using this intermediate.

In the area of anti-inflammatory drug development, recent preclinical studies have shown that derivatives of 898790-96-0 exhibit promising COX-2 selective inhibition properties. A 2024 paper in Bioorganic & Medicinal Chemistry Letters detailed how structural modifications of this core scaffold led to compounds with IC50 values in the nanomolar range against COX-2, while showing minimal activity against COX-1, suggesting potential for developing safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.

Analytical characterization of 2'-Chloro-3-(3-methylphenyl)propiophenone has also seen advancements. A recent analytical chemistry study developed a novel HPLC-MS method for the precise quantification of this compound in complex reaction mixtures, achieving a detection limit of 0.1 ng/mL. This methodological improvement is particularly valuable for quality control in pharmaceutical manufacturing processes where this intermediate is utilized.

From a safety and toxicological perspective, new data has emerged regarding the compound's metabolic profile. In vitro studies using human liver microsomes have identified the major metabolic pathways, with CYP2C19 playing a predominant role in its biotransformation. These findings, published in Xenobiotica in early 2024, provide crucial information for predicting potential drug-drug interactions when this compound is used in medicinal chemistry programs.

The pharmaceutical industry has shown increasing interest in 898790-96-0, with several patent applications filed in the past two years describing its use in novel synthetic routes for antipsychotic and antidepressant medications. Industry analysts project that the market for this intermediate could grow at a CAGR of 6.8% from 2024 to 2030, driven by its versatility in drug discovery pipelines.

In conclusion, 2'-Chloro-3-(3-methylphenyl)propiophenone continues to demonstrate significant value in pharmaceutical research and development. Its dual utility as both a synthetic building block and a source of pharmacophores for drug design makes it a compound of enduring interest. Future research directions may focus on expanding its applications to additional therapeutic areas and further optimizing its synthetic accessibility for large-scale production.

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